5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a triazole ring, an azetidine ring, and a benzothiadiazole moiety
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on its specific structure and functional groups.
Mode of Action
It’s known that triazole compounds often interact with their targets through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms can bind to the iron in the heme moiety of certain enzymes, and phenyl moieties can have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles . This suggests that the compound could have favorable ADME properties, contributing to its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Preparation Methods
The synthesis of 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring is often formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the benzothiadiazole moiety through a series of condensation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rates and yields .
Scientific Research Applications
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Comparison with Similar Compounds
Similar compounds to 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole include:
5-(2H-azirin-2-yl)-1H-1,2,3-triazoles: These compounds share the triazole ring but differ in the azetidine and benzothiadiazole moieties.
5-amino-2H-1,2,3-triazol-4-yl derivatives: These compounds have similar triazole structures but differ in their functional groups and overall structure.
2-(2H-1,2,3-triazol-2-yl)benzoic acids: These compounds feature the triazole ring and benzene ring but lack the azetidine and benzothiadiazole components
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)16-20-15-10)17-6-9(7-17)18-13-3-4-14-18/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKBRZOYVJAZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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